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molecular formula C11H9N3O2S B8587369 2-Nitro-4-[(pyridin-2-yl)sulfanyl]aniline CAS No. 55564-20-0

2-Nitro-4-[(pyridin-2-yl)sulfanyl]aniline

Cat. No. B8587369
M. Wt: 247.28 g/mol
InChI Key: SOWVYSOGYILHMF-UHFFFAOYSA-N
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Patent
US04005202

Procedure details

2.3 G. of 1-amino-2-nitro-4-(pyrid-2-ylthio)benzene in 12 ml. concentrated hydrochloric acid is treated with 12 g. of stannous chloride on the steam bath for 15 minutes. The cooled solution is treated with an excess of potassium bicarbonate and extracted with chloroform and filtered. The chloroform layer is separated, dried and evaporated to yield 1,2-diamino-4-(pyrid-2-ylthio)benzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:4][C:3]=1[N+:15]([O-])=O.Cl.C(=O)(O)[O-].[K+]>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:4][C:3]=1[NH2:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)SC1=NC=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The chloroform layer is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)SC1=NC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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